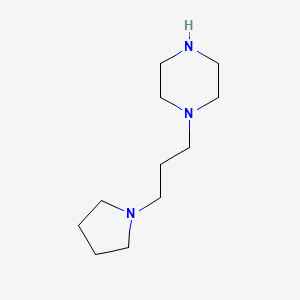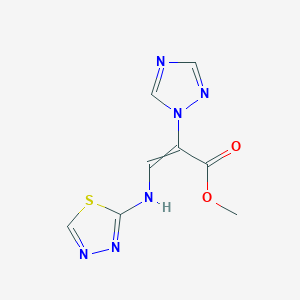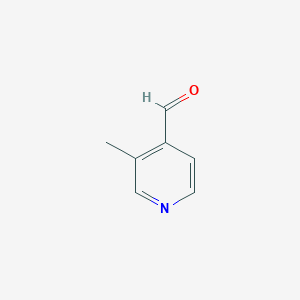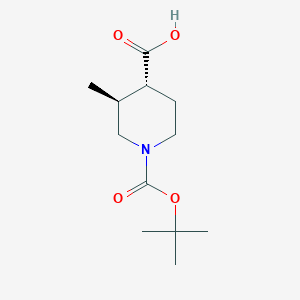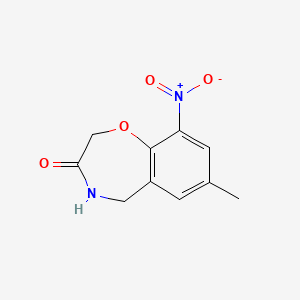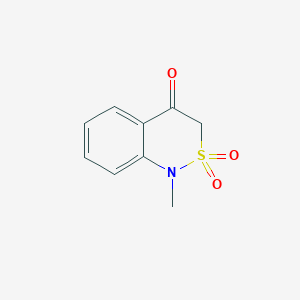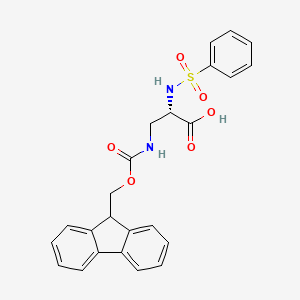
Fmoc-(S)-3-氨基-2-(苯磺酰胺基)-丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc, or 9-fluorenylmethoxycarbonyl, is a protective group used in peptide synthesis . It’s commonly used to protect the N-terminus of a peptide during synthesis . The Fmoc group is removed with a mild base, typically piperidine .
Synthesis Analysis
Fmoc-based peptide synthesis is a common method for peptide synthesis . It involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The Fmoc group consists of a fluorenyl group (a three-ring system) attached to a methoxycarbonyl group . It’s worth noting that Fmoc-Lys-Fmoc not only has two fluorenyl groups, but also has an additional –CO-NH group, which can participate in the formation of additional hydrogen bonds .Chemical Reactions Analysis
Fmoc-based peptide synthesis involves a series of chemical reactions, including deprotection and coupling reactions . The Fmoc group is removed through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorenyl ring system by a mild base, and the subsequent β-elimination .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are often used to form supramolecular gels . These gels are formed through the self-assembly of low molecular weight gelators (LMWGs), and the Fmoc groups contribute to the formation of stable structures .科学研究应用
Hydrogel Formation
Fmoc amino acids: are known to be effective low molecular weight hydrogelators. The type of gel formed depends on the amino acid used and the final pH of the system. These hydrogels have potential applications in cell culturing , sensing , encapsulation , and electronic materials . The self-assembly into fibrous structures is driven by hydrogen bonding, which is crucial for the formation of an entangled network of fibers within the gels .
Solid-Phase Peptide Synthesis
The compound serves as a building block for solid-phase peptide synthesis (SPPS). SPPS is a widely used method for creating peptides and proteins, and the Fmoc group provides a base-sensitive protecting group that is essential during the synthesis process. This application is significant in the development of pharmaceuticals , bioactive compounds , and research peptides .
Cationic Amino Acid Derivatives
Fmoc-protected amino acids can be used to create cationic amino acid derivatives. These derivatives are important for the synthesis of diamino acids , which are found in many bioactive compounds. The method allows for the incorporation of multiple positive charges into the building blocks, which is beneficial for creating compounds with varying degrees of hydrophobicity .
Biomedical Applications
The hydrogels formed from Fmoc amino acids can be utilized in biomedical applications. They can serve as scaffolds for tissue engineering , provide controlled drug release , and be used in wound healing . The biocompatibility and biodegradability of these hydrogels make them suitable for such applications .
Sensing and Diagnostics
Due to their unique properties, Fmoc amino acid-based hydrogels can be engineered to develop sensors for detecting various biological and chemical substances. They can also be used in diagnostic assays , where their response to environmental stimuli can indicate the presence of specific analytes .
Encapsulation and Delivery Systems
These compounds can form matrices that are capable of encapsulating bioactive molecules, providing a means for targeted delivery and protection of drugs, enzymes, or other therapeutic agents. This application is particularly relevant in the field of drug delivery systems .
Material Science
In material science, the self-assembling properties of Fmoc amino acids are exploited to create nanofibers and nanomaterials with specific characteristics. These materials can be used in electronics , photonics , and as components in nanodevices .
Environmental Applications
Fmoc amino acid-based hydrogels can also be applied in environmental science. They can be used for water purification , heavy metal ion removal , and as sorbents in spill containment. Their ability to form stable structures in aqueous environments makes them suitable for these applications .
作用机制
Target of Action
The primary target of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid, also known as (2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is the peptide bond formation in the process of peptide synthesis . The compound plays a crucial role in the protection of the Na-amino group during the synthesis .
Mode of Action
The compound interacts with its targets by acting as a base-labile protecting group for the Na-amino group of an activated incoming amino acid . The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This stability allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is involved in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of the compound’s action is the efficient and rapid synthesis of peptides. The Fmoc group allows for the assembly of peptides of significant size and complexity, making it a valuable resource for research in the post-genomic world .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Fmoc group is completely stable to treatment with TFA and hydrogen bromide/acetic acid . This stability suggests that the compound’s action, efficacy, and stability may be influenced by the presence of these and other chemicals in the environment.
未来方向
Fmoc-based peptide synthesis continues to be a major area of research, with ongoing efforts to improve the efficiency and reliability of the synthesis process . There’s also interest in exploring new applications for Fmoc-protected peptides, such as in the creation of DNA-encoded chemical libraries .
属性
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJTSZSIHKGJS-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

